![molecular formula C21H27N5O B5635542 2-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5635542.png)
2-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves multi-step chemical reactions, combining various precursors like ethyl 3-aryl-1H-pyrazole-5-carboxylates with other chemical entities to form novel compounds. For example, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives showcases the complexity and creativity in synthetic chemistry (Ge et al., 2014).
Molecular Structure Analysis
Molecular structure analysis involves detailed spectroscopic and theoretical studies. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate underwent comprehensive characterization using techniques like IR, Raman, NMR, and X-ray diffraction, providing insights into its molecular geometry and electronic properties (Koca et al., 2014).
Chemical Reactions and Properties
Chemical transformations of benzimidazole derivatives reveal the compound's reactivity and potential to form a wide range of structures. For example, the study on 4-(1Н-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone showcases various reactions leading to the synthesis of compounds with hydrazone, pyrrole, pyrazole, and benzimidazole moieties (Vaickelionienė et al., 2012).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on compounds like 3-(1-methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole derivatives provide valuable data on their physical characteristics (Sayed et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards other compounds, potential for forming cocrystals or salts, and interaction with biological molecules, is essential. Research on cocrystals and salts of Pyridine-3,5-bis(1-methyl-benzimidazole-2-yl) with Pyromellitic Acid highlights the intricate intermolecular interactions and potential for forming structured networks (Dey et al., 2015).
properties
IUPAC Name |
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-4-26-19(13-15(24-26)12-14(2)3)21(27)25-11-7-10-18(25)20-22-16-8-5-6-9-17(16)23-20/h5-6,8-9,13-14,18H,4,7,10-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNQEZPRUNRTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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